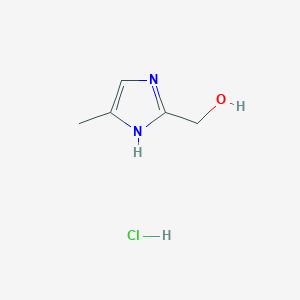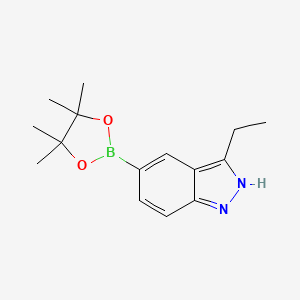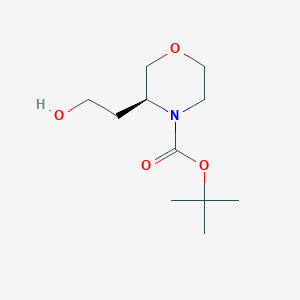
(2,5,6-Trifluoropyridin-3-yl)methanol
Overview
Description
(2,5,6-Trifluoropyridin-3-yl)methanol is a fluorinated pyridine derivative with the molecular formula C6H4F3NO. This compound is of significant interest due to its unique chemical properties, which are influenced by the presence of three fluorine atoms on the pyridine ring.
Preparation Methods
The synthesis of (2,5,6-Trifluoropyridin-3-yl)methanol typically involves the nucleophilic substitution of fluorinated pyridine derivatives. One common method is the reaction of pentafluoropyridine with appropriate nucleophiles under basic conditions. For instance, the reaction of pentafluoropyridine with malononitrile in the presence of potassium carbonate in dimethylformamide at reflux temperature yields the desired product . Industrial production methods often involve similar nucleophilic substitution reactions, optimized for large-scale synthesis.
Chemical Reactions Analysis
(2,5,6-Trifluoropyridin-3-yl)methanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives using reducing agents like lithium aluminum hydride.
Common reagents used in these reactions include potassium carbonate, dimethylformamide, lithium aluminum hydride, and various oxidizing agents. The major products formed depend on the specific reaction conditions and the nature of the nucleophile involved.
Scientific Research Applications
(2,5,6-Trifluoropyridin-3-yl)methanol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated organic compounds, which are valuable in materials science and catalysis.
Biology: The compound is used in the development of fluorinated analogs of biologically active molecules, which can exhibit enhanced biological activity and stability.
Medicine: Fluorinated pyridine derivatives are often explored for their potential as pharmaceutical agents due to their unique pharmacokinetic properties.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals where fluorination can improve product performance
Mechanism of Action
The mechanism of action of (2,5,6-Trifluoropyridin-3-yl)methanol is largely dependent on its specific application. In biological systems, the compound can interact with various molecular targets, including enzymes and receptors, through its fluorinated pyridine ring. The presence of fluorine atoms can enhance binding affinity and selectivity, thereby modulating the activity of the target molecules. The exact pathways involved vary depending on the specific biological context .
Comparison with Similar Compounds
(2,5,6-Trifluoropyridin-3-yl)methanol can be compared with other fluorinated pyridine derivatives such as:
2,3,5,6-Tetrafluoropyridine: This compound has four fluorine atoms and exhibits different reactivity and applications.
2,3,5-Trifluoropyridine: With three fluorine atoms in different positions, this compound shows distinct chemical and biological properties.
2,5-Difluoropyridine: This derivative has only two fluorine atoms, resulting in different electronic and steric effects
Properties
IUPAC Name |
(2,5,6-trifluoropyridin-3-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F3NO/c7-4-1-3(2-11)5(8)10-6(4)9/h1,11H,2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKMDOORPGWWWBE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC(=C1F)F)F)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














![[4-(2-Aminoethyl)benzyl]dimethylamine dihydrochloride](/img/structure/B1395721.png)

